

Application Note: Analysis of 2-Nonadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **2-Nonadecanone** using Gas Chromatography-Mass Spectrometry (GC-MS). **2-Nonadecanone** ($C_{19}H_{38}O$, M.W. 282.50 g/mol) is a long-chain aliphatic ketone with applications in various research fields, including the study of insect pheromones and as a potential biomarker.^[1] The methodology presented here provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

2-Nonadecanone, also known as methyl heptadecyl ketone, is a saturated ketone.^{[1][2][3][4]} Its analysis is crucial in diverse scientific disciplines. In entomology, it is studied as a component of insect semiochemicals. Furthermore, its presence in environmental and biological samples can be of interest as a potential biomarker for certain metabolic processes or environmental exposures. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of **2-Nonadecanone** due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **2-Nonadecanone**.

Parameter	Value	Reference
Molecular Weight	282.50 g/mol	[1][2][3][4]
Molecular Formula	C ₁₉ H ₃₈ O	[1][2][3][4]
CAS Number	629-66-3	[1][2][3][4]
Boiling Point	343.0 - 344.0 °C at 760 mmHg (estimated)	[5]
Mass Spectral Data (प्रमुख आयन m/z)		
Base Peak	58	[6]
Key Fragments	43, 59, 71, 85	[6]
Molecular Ion (M ⁺)	282 (often weak or absent)	[1]

Experimental Protocols

Sample Preparation (from Biological Matrix - e.g., Adipose Tissue)

This protocol describes a liquid-liquid extraction procedure suitable for extracting **2-Nonadecanone** from a biological tissue matrix.

Materials:

- Biological tissue sample
- Internal Standard (e.g., 2-Heptadecanone)
- Hexane (HPLC grade)

- Isopropanol (HPLC grade)
- Sodium sulfate (anhydrous)
- Homogenizer
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator or rotary evaporator)
- GC vials with inserts

Procedure:

- Homogenization: Weigh approximately 100 mg of the tissue sample into a glass homogenization tube. Add a known amount of internal standard. Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture. Homogenize the tissue until a uniform consistency is achieved.
- Extraction: Vortex the homogenate for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Isolation: Carefully transfer the upper hexane layer to a clean glass tube.
- Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C until the volume is reduced to approximately 100 µL.
- Transfer: Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Parameters:

Parameter	Recommended Setting
Injector	
Injection Mode	Splitless
Injector Temperature	280 °C
Injection Volume	1 µL
Oven Temperature Program	
Initial Temperature	100 °C, hold for 2 minutes
Ramp Rate 1	15 °C/min to 250 °C
Ramp Rate 2	10 °C/min to 300 °C, hold for 5 minutes
Carrier Gas	
Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Column	
Type	Non-polar capillary column (e.g., HP-5ms, DB-5ms)
Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness

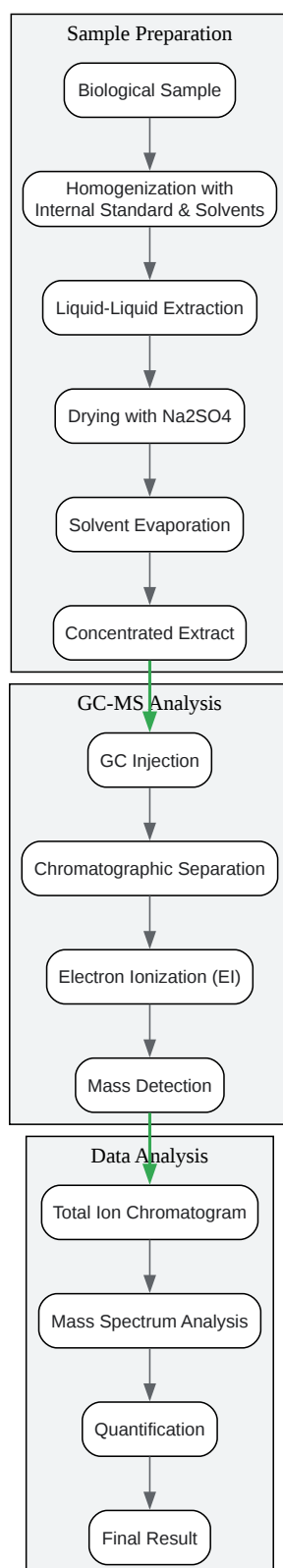
MS Parameters:

Parameter	Recommended Setting
Ionization	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Analyzer	
Scan Range	m/z 40-400
Scan Rate	2 scans/sec
Temperatures	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C

Data Analysis

- **Peak Identification:** Identify the **2-Nonadecanone** peak in the total ion chromatogram (TIC) based on its retention time.
- **Mass Spectrum Confirmation:** Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).^[1] The spectrum should exhibit the characteristic fragments of **2-Nonadecanone**.
- **Quantification:** For quantitative analysis, use the peak area ratio of the analyte to the internal standard. Create a calibration curve using standards of known concentrations to determine the concentration of **2-Nonadecanone** in the sample.

Experimental Workflow Diagram



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Caption: GC-MS workflow for **2-Nonadecanone** analysis.

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